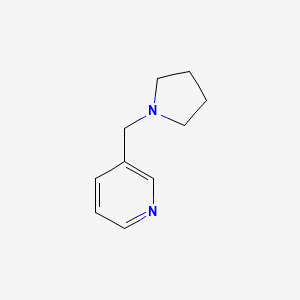

N-(3-Pyridylmethyl)pyrrolidine

Übersicht

Beschreibung

N-(3-Pyridylmethyl)pyrrolidine: is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring attached to a pyridylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method involves the reductive amination of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-Pyridylmethyl)pyrrolidine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Pyridylmethyl ketones.

Reduction: Pyridylmethylamines.

Substitution: N-alkylated or N-acylated pyrrolidines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-(3-Pyridylmethyl)pyrrolidine and its derivatives are being investigated for their potential therapeutic effects. The pyrrolidine core is known for its versatility in drug design, particularly in developing compounds with significant biological activities.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of pyrrolidine derivatives against various cancer cell lines. For instance, a study synthesized pyrrolidine-substituted compounds that showed notable activity against HT-29 (colon cancer) and SH-SY5Y (neuroblastoma) cells. One compound exhibited a significant inhibition rate, highlighting the potential of pyrrolidine derivatives in cancer therapy .

Anti-inflammatory Properties

Pyrrolidine derivatives have been explored for their anti-inflammatory effects, particularly as antagonists of chemokine receptors involved in inflammation and autoimmune disorders. A specific study reported the synthesis of pyrrolidine-containing derivatives that inhibited the chemokine receptor CXCR4, which plays a crucial role in HIV infection and cancer metastasis .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. Research indicates that nicotine agonists, including this compound, can inhibit histamine release from human basophils, suggesting a potential role in modulating immune responses and possibly influencing neurological conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between pyrrolidine and 3-pyridylmethyl halides or aldehydes. Various synthetic methods have been developed to enhance yield and selectivity:

Case Studies

Several case studies provide insights into the practical applications of this compound in therapeutic contexts:

Antitumor Activity Study

A comprehensive study evaluated the efficacy of pyrrolidine derivatives against various cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced anticancer activity, suggesting a promising avenue for drug development aimed at treating resistant cancer types .

Chemokine Receptor Modulation

Research focused on the modulation of chemokine receptors using pyrrolidine derivatives showed promising results in reducing inflammation in models of acute lung injury. The findings support further exploration into these compounds as potential treatments for inflammatory diseases .

Wirkmechanismus

The mechanism of action of N-(3-Pyridylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N-Methylpyrrolidine: Similar in structure but lacks the pyridyl group, resulting in different biological activities.

N-(2-Pyridylmethyl)pyrrolidine: Similar but with the pyridyl group in a different position, affecting its binding properties and biological activity.

N-(4-Pyridylmethyl)pyrrolidine: Another positional isomer with distinct chemical and biological properties.

Uniqueness: N-(3-Pyridylmethyl)pyrrolidine is unique due to the specific positioning of the pyridyl group, which influences its interaction with biological targets and its overall pharmacological profile. This positional specificity can lead to unique biological activities and therapeutic potential .

Biologische Aktivität

N-(3-Pyridylmethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and drug design. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring attached to a 3-pyridylmethyl group. The structural features allow for hydrogen bonding , hydrophobic interactions , and π-π stacking , which are crucial for its interaction with biological targets, including enzymes and receptors.

The compound's biological activity is primarily attributed to its ability to modulate the activity of target proteins through various interactions:

- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with polar residues in proteins.

- Hydrophobic Interactions : These interactions enhance the binding affinity to hydrophobic pockets within target proteins.

- π-π Stacking : The pyridyl group can engage in π-π stacking with aromatic amino acids, influencing protein conformation and activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated moderate to significant antibacterial activity against various strains:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa .

The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Anticancer Activity

This compound has shown promise in cancer research. In particular, derivatives of pyrrolidine have been tested against various cancer cell lines, revealing:

- Cytotoxic effects against ovarian and breast cancer cells.

- Mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

A summary of cytotoxicity findings is presented in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer (A2780) | 15 | Apoptosis induction |

| Breast Cancer (MCF-7) | 20 | Cell cycle arrest at G0/G1 |

| Non-cancerous Cardiac | >50 | Low toxicity towards healthy cells |

Case Studies

One notable case study involved the use of this compound as a precursor in drug design targeting neurological disorders. The compound was evaluated for its ability to penetrate the blood-brain barrier and modulate neurotransmitter systems, showing potential for treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCWBKBNFCDPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190489 | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-09-2 | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the behavioral effects of N-(3-Pyridylmethyl)pyrrolidine?

A1: While the provided abstract for the paper "Synthesis of N-(3-Pyridylmethyl) Heterocyclic Compounds" [] focuses on the synthesis and characterization of this compound and related compounds, it doesn't delve into their behavioral effects. The second paper, "Behavioural effects of the nicotinic agonists this compound and isoarecolone in rats" [], likely contains the relevant information on the behavioral effects, but unfortunately, the abstract is unavailable for a more detailed answer.

Q2: How is this compound synthesized?

A2: this compound is synthesized via an N-alkylation reaction. This involves reacting pyrrolidine with 3-chloromethylpyridine hydrochloride in DMSO []. The reaction is initially carried out at 50°C for 3 hours and then allowed to proceed at room temperature for 16 hours. This method results in a high yield of this compound, reaching 87.1% [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.